molecular formula C10H7FN2O2 B1607869 6-Fluoro-2-methyl-5-nitroquinoline CAS No. 79821-10-6

6-Fluoro-2-methyl-5-nitroquinoline

Cat. No. B1607869
CAS RN: 79821-10-6
M. Wt: 206.17 g/mol
InChI Key: PQRVSWVLDAPYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methyl-5-nitroquinoline is a chemical compound with the molecular formula C10H7FN2O2 and a molecular weight of 206.17 . It is used for research purposes .


Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Fluoro-2-methyl-5-nitroquinoline, involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . There are also novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-methyl-5-nitroquinoline is represented by the SMILES notation: O= [N+] (C1=C2C=CC ©=NC2=CC=C1F) [O-] .

Scientific Research Applications

Methods of Application : These compounds are typically synthesized using various organic chemistry techniques and then tested in vitro and in vivo for their biological activity. Techniques like MTT assays, ELISA, and cell proliferation assays are common .

Results : The results often include data on the compound’s efficacy in inhibiting or activating certain biological pathways, its toxicity profile, and its pharmacokinetics and pharmacodynamics properties .

Methods of Application : Biochemical applications involve synthesizing the compound with specific isotopes for tracing or with functional groups that allow for enzyme or receptor interaction studies .

Results : Outcomes include understanding the interaction of the compound with biological molecules, which can inform drug design and diagnostic procedures .

Methods of Application : These compounds are applied to crops or soils in controlled experiments to assess their effectiveness in protecting against pests and diseases .

Results : Results would show the compound’s effectiveness in various concentrations, its environmental impact, and any resistance developed by pests or pathogens .

Methods of Application : It involves using the compound as a building block in synthetic pathways, potentially under conditions like high pressure or temperature .

Methods of Application : Material scientists would incorporate the compound into polymers or other matrices and study its effects on the material’s properties .

Results : Findings would include changes in electrical conductivity, light emission or absorption properties, and the stability of the material .

Methods of Application : This involves synthesizing derivatives and testing them against disease models, such as cancer cell lines, to evaluate their efficacy .

Results : Data would typically include the compound’s ability to inhibit tumor growth, its selectivity for cancer cells over healthy cells, and any side effects observed .

properties

IUPAC Name

6-fluoro-2-methyl-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c1-6-2-3-7-9(12-6)5-4-8(11)10(7)13(14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRVSWVLDAPYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372717
Record name Quinoline, 6-fluoro-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methyl-5-nitroquinoline

CAS RN

79821-10-6
Record name Quinoline, 6-fluoro-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 3.5 l of fuming sulfuric acid was added, with cooling, 600 g (3.73 moles) of 6-fluoroquinaldine in small portions. About 0.1 g of sodium nitrate was added to the mixture, followed by the dropwise addition of 261 ml of fuming red nitric acid over a six-hour period while maintaining the temperature at 5°-10° C. The mixture was stirred at 20° C. for sixteen hours, then poured into 3 gallons of ice. The mixture was basified with ammonium hydroxide with cooling. The precipitated solid was separated by filtration and dissolved in about two liters of warm toluene. The solution was dried over magnesium sulfate, filtered and evaporated to provide a yellow solid, 6-fluoro-5-nitroquinaldine, m.p. 105°-108° C., which was recrystallized from 1,2-dichloroethane. The structural assignment was confirmed by nuclear magnetic resonance and infrared spectral analyses.
Quantity
3.5 L
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
261 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

To 3.5 l of fuming sulfuric acid were added, with cooling, 600 g (3.73 moles) of 6-fluoroquinaldine in small portions (5 to 10 g). To this mixture was added about 0.1 g of sodium nitrite, followed by the dropwise addition of 261 ml of fuming red nitric acid over a period of six hours. The temperature of the mixture was maintained at 5° to 10° C. during the addition. The mixture was stirred at 20° C. for sixteen hours, then poured into 3 gallons of ice. Ammonium hydroxide was added, with cooling, to basify the mixture. The precipitated solid was separated by filtration, and dissolved in about two liters of warm toluene. The solution was dried over magnesium sulfate, filtered and evaporated to provide a yellow solid (6-fluoro-5-nitroquinaldine, m.p. 105°-108° C.) which was recrystallized from 1,2dicholoroethane. The structural assignment was confirmed by nuclear magnetic resonance and infrared spectral analyses.
Quantity
3.5 L
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
261 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-methyl-5-nitroquinoline
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-methyl-5-nitroquinoline
Reactant of Route 3
Reactant of Route 3
6-Fluoro-2-methyl-5-nitroquinoline
Reactant of Route 4
Reactant of Route 4
6-Fluoro-2-methyl-5-nitroquinoline
Reactant of Route 5
Reactant of Route 5
6-Fluoro-2-methyl-5-nitroquinoline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-Fluoro-2-methyl-5-nitroquinoline

Citations

For This Compound
1
Citations
C Le Goff, P Bouyssou… - Journal of heterocyclic …, 1994 - Wiley Online Library
… prepare the 6-fluoro-2-methyl-5-nitroquinoline and the 6fluoro-l-formyl-2-methyl-7-nitro-l,2,3,4-tetrahydroquinoline. These two compounds were obtained by electrophilic …
Number of citations: 13 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.